molecular formula C7H15Cl2N3 B1286210 [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 423176-41-4

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B1286210
CAS No.: 423176-41-4
M. Wt: 212.12 g/mol
InChI Key: NCSZCMIXBSWWMS-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to exhibit tautomerism, which can affect their reactivity and interactions with enzymes . This compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the interaction. The exact enzymes and proteins it interacts with, however, require further experimental validation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These activities suggest that this compound may affect cellular processes such as proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, pyrazole derivatives have been shown to inhibit cholinesterase enzymes, suggesting a potential neuroprotective role . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability under various conditions, such as temperature and pH, can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit excellent thermal stability, which may contribute to their sustained activity in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it may cause toxic or adverse effects. For example, pyrazole derivatives have been reported to be safe and well-tolerated in mice at specific dosages . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels by modulating enzyme activity. For instance, pyrazole derivatives have been shown to influence the production of reactive oxygen species (ROS) and other metabolites . Understanding the metabolic pathways of this compound can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, pyrazole derivatives have been shown to interact with various cellular components, influencing their distribution and accumulation

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, pyrazole derivatives have been reported to localize in specific cellular compartments, influencing their biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
  • 3-(2-Pyridinyl)-1H-pyrazol-5-amine dihydrochloride

Comparison

  • [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity.
  • The presence of the ethylamine group distinguishes it from other similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZCMIXBSWWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423176-41-4
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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